An In-depth Technical Guide to 3-Chloropropyl Isocyanate: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chloropropyl Isocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-chloropropyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis in understanding and utilizing this versatile chemical intermediate.
Chemical Properties
3-Chloropropyl isocyanate is a colorless liquid that is a valuable reagent in organic synthesis due to its reactive isocyanate group and the presence of a chloroalkane functionality. These features allow for a range of chemical transformations, making it a key building block for more complex molecules.
Physicochemical Data
The key physicochemical properties of 3-chloropropyl isocyanate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13010-19-0 | [1] |
| Molecular Formula | C₄H₆ClNO | |
| Molecular Weight | 119.55 g/mol | [2] |
| Boiling Point | 152-154 °C | [1] |
| Density | 1.165 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.452 | [1] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [1] |
Chemical Structure
The structure of 3-chloropropyl isocyanate consists of a three-carbon propyl chain with a chlorine atom at one end and an isocyanate group at the other.
Linear Formula: Cl(CH₂)₃NCO
SMILES String: ClCCCN=C=O[1]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-chloropropyl isocyanate.
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Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band for the isocyanate (-N=C=O) functional group is a strong, sharp peak typically observed in the region of 2250-2275 cm⁻¹ .[3][4][5] This peak is due to the asymmetric stretching vibration of the cumulene system. Other expected peaks would include C-H stretching from the propyl chain around 2850-3000 cm⁻¹ and a C-Cl stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups of the propyl chain. The signals would likely appear as triplets due to coupling with adjacent methylene protons. The chemical shifts would be influenced by the adjacent electronegative chlorine and isocyanate groups. Based on similar structures like 1-chloropropane, the expected approximate chemical shifts would be:
-
-CH₂-Cl: ~3.6 ppm
-
-CH₂- (central): ~2.0 ppm
-
-CH₂-NCO: ~3.4 ppm
-
-
¹³C NMR: The carbon NMR spectrum would be expected to show four signals: one for the isocyanate carbon and three for the carbons of the propyl chain. The isocyanate carbon typically appears around 120-130 ppm.
-
Experimental Protocols
Synthesis of 3-Chloropropyl Isocyanate
A common and effective method for the synthesis of isocyanates is the reaction of a primary amine with triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to phosgene gas.[6][7][8] The following is a plausible experimental protocol for the synthesis of 3-chloropropyl isocyanate from 3-chloropropylamine hydrochloride.
Materials:
-
3-Chloropropylamine hydrochloride
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-chloropropylamine hydrochloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension to neutralize the hydrochloride and free the primary amine.
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-chloropropyl isocyanate.
Reactivity and Applications in Drug Development
The isocyanate group is a highly reactive electrophile that readily reacts with a variety of nucleophiles.[4][9][10] This reactivity is central to its utility in organic synthesis and drug development for the creation of ureas, carbamates, and thiocarbamates, which are common moieties in pharmaceutical compounds. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water > thiols.[4]
The presence of the terminal chlorine atom provides an additional site for nucleophilic substitution, allowing for further derivatization and the construction of more complex molecular architectures.
3-Chloropropyl isocyanate has been utilized in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of biologically active molecules, including potential therapeutic agents.[1][2] Its bifunctional nature makes it a valuable tool for introducing a reactive "handle" into molecules, which can then be used for conjugation to proteins, polymers, or other molecular scaffolds.
References
- 1. 3-Chloropropyl isocyanate 96 13010-19-0 [sigmaaldrich.com]
- 2. 3-氯丙基异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
